molecular formula C54H110 B1595433 Tetrapentacontane CAS No. 5856-66-6

Tetrapentacontane

Cat. No.: B1595433
CAS No.: 5856-66-6
M. Wt: 759.4 g/mol
InChI Key: OPRWEYHEIDHWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrapentacontane is a long-chain hydrocarbon with the molecular formula C54H110 . It is a member of the alkane family, characterized by its saturated carbon chain. This compound is notable for its high molecular weight of 759.4512 g/mol . This compound is primarily found in natural sources such as plant waxes and is used in various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapentacontane can be synthesized through the catalytic hydrogenation of long-chain alkenes. The process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C54H108} + 2 \text{H}_2 \rightarrow \text{C54H110} ]

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources like plant waxes. The extraction process involves solvent extraction followed by purification through distillation. The purified compound is then subjected to further refinement to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Tetrapentacontane primarily undergoes reactions typical of alkanes, including:

    Oxidation: When exposed to strong oxidizing agents, this compound can be oxidized to form alcohols, aldehydes, or carboxylic acids.

    Combustion: In the presence of oxygen, this compound combusts to produce carbon dioxide and water. [ \text{C54H110} + 81.5 \text{O}_2 \rightarrow 54 \text{CO}_2 + 55 \text{H}_2\text{O} ]

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

    Combustion: Requires an adequate supply of oxygen and an ignition source.

Major Products Formed:

    Oxidation: Depending on the extent of oxidation, products can include primary alcohols, aldehydes, and carboxylic acids.

    Combustion: The primary products are carbon dioxide and water.

Scientific Research Applications

Chemical Properties and Structure

Tetrapentacontane is characterized by its long carbon chain, which contributes to its unique physical and chemical properties. It is primarily studied using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), which allows for detailed profiling of its presence in various natural extracts.

Chemistry

  • Calibration Standards : this compound serves as a standard for calibrating instruments in gas chromatography due to its well-defined structure and properties.
  • Phase Behavior Studies : The compound exhibits interesting phase transitions between solid, liquid crystal, and liquid phases as temperature changes, which is significant for understanding phase behavior in complex materials.

Biology

  • Plant Physiology : Research indicates its role in plant waxes, impacting plant physiology and contributing to the understanding of plant adaptations.
  • Biological Activity : Studies have highlighted its potential therapeutic properties, particularly in antimicrobial and anticancer research.

Antimicrobial Effects

This compound has demonstrated significant antimicrobial activity. For instance, it was identified as a major compound in extracts from Bacillus thuringiensis, exhibiting antibacterial properties against pathogens such as Bacillus subtilis and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of this compound

PathogenInhibition Zone (mm)Reference
Bacillus subtilis15
Klebsiella pneumoniae12

Anticancer Properties

This compound has been studied for its anticancer effects, particularly its ability to inhibit the Epidermal Growth Factor Receptor (EGFR) in human breast cancer cells (MCF-7). In vitro assays showed that treatment with extracts containing this compound led to a significant reduction in cell viability, indicating potential for cancer treatment.

Case Study: Anticancer Effects

In a study involving extracts from Santolina chamaecyparissus, this compound was found to have an IC50 value comparable to standard anticancer agents, suggesting its viability as a therapeutic agent.

Lubricants and Waxes

This compound is utilized in the production of lubricants and waxes due to its favorable tribological properties. Its long-chain structure allows it to reduce friction and wear in mechanical applications.

Cosmetics

The compound is also used as a component in certain cosmetic formulations, enhancing texture and stability.

Mechanism of Action

The mechanism by which tetrapentacontane exerts its effects, particularly its anti-diabetic properties, involves its interaction with biological pathways that regulate glucose metabolism. It is believed to enhance insulin sensitivity and reduce blood glucose levels by modulating the activity of enzymes involved in glucose uptake and utilization .

Comparison with Similar Compounds

    Tetracontane (C40H82): A shorter-chain alkane with similar physical properties but lower molecular weight.

    Hexacontane (C60H122): A longer-chain alkane with higher molecular weight and melting point.

Uniqueness of Tetrapentacontane: this compound’s unique position in the alkane series, with its specific chain length, gives it distinct melting and boiling points, making it suitable for specialized applications in industry and research. Its potential biological activity also sets it apart from other alkanes .

Biological Activity

Tetrapentacontane, a long-chain alkane with the chemical formula C54H110, is gaining attention in the field of biological research due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antidiabetic effects, supported by various studies and data analyses.

This compound is classified as a saturated hydrocarbon, specifically an alkane. Its long carbon chain structure contributes to its unique physical and chemical properties. The compound is often analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), which allows for detailed profiling of its presence in various natural extracts.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it was identified as one of the major compounds in the crude extract derived from endophytic Bacillus thuringiensis, which exhibited significant antibacterial activity against various pathogenic bacteria, including Bacillus subtilis and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of this compound

PathogenInhibition Zone (mm)Reference
Bacillus subtilis15
Klebsiella pneumoniae12
Escherichia coli10

Anticancer Activity

This compound has also been studied for its anticancer properties. In a study involving extracts from Santolina chamaecyparissus, this compound was found to significantly inhibit the expression of Epidermal Growth Factor Receptor (EGFR) in human breast cancer cells (MCF-7). The extract demonstrated an IC50 value comparable to standard anticancer agents, indicating its potential as a therapeutic agent in cancer treatment .

Case Study: Anticancer Effects

In vitro assays showed that treatment with extracts containing this compound led to a reduction in cell viability in MCF-7 cells. The results indicated that the compound could induce apoptosis through modulation of key signaling pathways associated with cancer progression.

Antidiabetic Activity

The antidiabetic potential of this compound was evaluated through α-glucosidase inhibition assays. The ethyl acetate extract from S. chamaecyparissus, containing this compound, showed a concentration-dependent inhibition of α-glucosidase, with an IC50 value similar to that of acarbose, a standard antidiabetic drug . This suggests that this compound may play a role in managing blood glucose levels.

Table 2: Antidiabetic Activity

Extract SourceIC50 (µg/mL)Reference
Ethyl Acetate Extract110 ± 4.25
Acarbose105 ± 3.74

Q & A

Basic Research Questions

Q. What are the key thermodynamic properties of tetrapentacontane, and how are they experimentally determined?

this compound (C₅₄H₁₁₀) exhibits a melting point (Tfus) of 368 K and enthalpy values of ΔfusH = 177.2 kJ/mol and ΔvapH° = 271.0 ± 1.7 kJ/mol . These properties are determined via calorimetry (e.g., differential scanning calorimetry) and vapor pressure measurements, as reported in studies by Gascard (1921), Chickos et al. (2008), and Stephenson and Malanowski (1987). Discrepancies in historical datasets require cross-validation using modern instrumentation and standardized protocols to ensure reproducibility .

Q. How is this compound identified in complex biological matrices using chromatographic techniques?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying this compound in natural extracts, such as essential oils. For example, it was detected as a major component (11.26%) in an essential oil analysis, alongside terpenes and sesquiterpenes. Retention indices and mass spectral fragmentation patterns (e.g., m/z 759.45 for molecular ion [M]<sup>+</sup>) are critical for differentiation from co-eluting alkanes like hexacontane .

Q. What structural features distinguish this compound derivatives, such as 1,54-dibromothis compound?

1,54-Dibromothis compound (C₅₄H₁₀₈Br₂) contains 54 carbons, 108 hydrogens, and two terminal bromine atoms, with 51 rotatable bonds enabling conformational flexibility. Structural characterization employs 2D/3D molecular modeling (e.g., ChemSketch), SMILES notation (BrC[CH₂]₅₄Br), and InChIKey identifiers (MYKPFQFCUJYEOQ-UHFFFAOYSA-N) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction between this compound derivatives and biological targets?

In silico docking (e.g., SWISSDOCK) evaluates ligand-receptor binding. For example, 1,54-dibromothis compound was docked with the ace1 neurotransmission receptor (PDB format) to assess binding affinity. Visualization tools like Chimera analyze hydrogen bonding and hydrophobic interactions, revealing potential pharmacological applications .

Q. What strategies resolve contradictions in thermodynamic data for this compound across historical studies?

Discrepancies in ΔvapH° values (e.g., ±1.7 kJ/mol variance ) arise from differences in experimental conditions (e.g., purity, instrumentation). Advanced approaches include meta-analysis of datasets (e.g., Kudchadker and Zwolinski, 1966 vs. Briard et al., 2003) and computational validation via group contribution methods or quantum mechanical calculations.

Q. How do microbial pathways degrade this compound in environmental bioremediation?

Bacillus cereus and Bacillus subtilis metabolize this compound into short-chain hydrocarbons under aerobic conditions. Key steps include enzymatic oxidation of terminal methyl groups, monitored via GC-MS tracking of intermediates like naphthalene (98% degradation efficiency). Comparative genomic analysis identifies alkane hydroxylase genes responsible for substrate specificity .

Q. What methodologies enable comparative phytochemical analysis of this compound across plant cultivars?

In Brassica napus cultivars, this compound’s differential presence (e.g., Heros vs. Sultan varieties) is quantified via GC-MS coupled with multivariate statistical analysis (e.g., PCA). Protocols include solvent extraction optimization (hexane for non-polar compounds) and spectral library matching (NIST) to distinguish isomers .

Q. Methodological Considerations

  • Data Validation : Cross-reference thermodynamic properties with NIST Standard Reference Data .
  • Synthesis Protocols : For brominated derivatives, use PubChem-derived 3D structures and Mol2 files for docking studies .
  • Statistical Tools : Apply ADMETLab 2.0 for pharmacokinetic predictions (e.g., volume distribution = 8.866 L/kg ).

Properties

IUPAC Name

tetrapentacontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H110/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-54H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRWEYHEIDHWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H110
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334754
Record name Tetrapentacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

759.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5856-66-6
Record name Tetrapentacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.